3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde is a chemical compound with the molecular formula C20H17ClO3 . It has a molecular weight of 340.8 . The compound is also known by other synonyms such as 3-Chloro-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzaldehyde core with various substituents. The 3-chloro, 5-ethoxy, and 4-(naphthalen-1-ylmethoxy) groups are attached to the benzene ring of the benzaldehyde core .Physical and Chemical Properties Analysis
The boiling point of this compound is predicted to be 511.4±45.0 °C . The compound has a predicted density of 1.251±0.06 g/cm3 .Scientific Research Applications
Synthesis and Chemical Reactions
The compound has been implicated in studies focusing on the synthesis of complex organic molecules. For instance, it plays a role in the synthesis of substituted benzopyrans and their transformation into polymethine dyes exhibiting remarkable thermal stability and long-wave absorptions, indicative of its utility in developing new dye materials with specific optical properties (Werner, Greif, Pulst, & Weissenfels, 1994). Additionally, it has been utilized in the oxidation processes of hydrocarbons, showcasing its potential in environmental applications and the biodegradation of toxic compounds (Lee & Gibson, 1996).
Organic Chemistry and Catalysis
The compound's derivatives are pivotal in organic chemistry, aiding in the creation of new synthetic pathways. For instance, its involvement in the preparation of novel masked δ-lithiocarbonyl compounds highlights its importance in developing synthetic applications and methodologies (Gil, Ramón, & Yus, 1993). Moreover, studies have demonstrated its role in facilitating high-performance liquid chromatographic method development, underlining its significance in analytical chemistry and quality control processes (Ekpe, Tong, & Rodríguez, 2001).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-chloro-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO3/c1-2-23-19-11-14(12-22)10-18(21)20(19)24-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWAQOUOZFVSNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Cl)OCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.